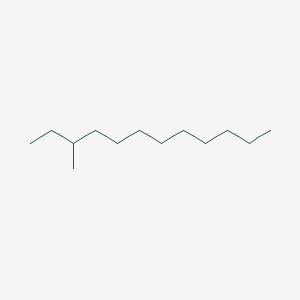
3-Methyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
elongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in nuts and pulses. This makes a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Environmental Science
Volatile Organic Compounds (VOCs) Analysis
3-Methyldodecane is identified as a significant volatile organic compound in various environmental studies. It has been detected in propolis samples and honey, indicating its presence in natural products derived from plants . The study of VOCs, including this compound, is crucial for understanding air quality and the impact of organic compounds on human health.
Case Study: Propolis Composition
In a comparative analysis of volatile compound profiles in propolis, this compound was found alongside other methylated aliphatic hydrocarbons. This study highlighted its role in the complex mixture of compounds that contribute to the biological activity of propolis, which is known for its antimicrobial properties .
Analytical Chemistry
Gas Chromatography Applications
this compound is often used as a reference compound in gas chromatography due to its well-defined retention time and predictable behavior under chromatographic conditions. Its presence in various samples allows for the calibration of instruments and validation of methods used to analyze complex mixtures .
Case Study: VOC Profiling in Indoor Environments
A pilot study conducted in residential areas quantified VOCs, including this compound, to assess indoor air quality. The findings indicated variations in concentrations based on environmental factors such as season and location, emphasizing the importance of monitoring such compounds for public health assessments .
Industrial Applications
Fuel and Energy Sector
Due to its hydrocarbon structure, this compound can be utilized as a fuel additive or component in fuel formulations. Its properties may enhance combustion efficiency and reduce emissions when blended with other hydrocarbons .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its branched structure makes it valuable in producing specialty chemicals used in various industrial applications, including lubricants and surfactants .
Summary Table of Applications
Propriétés
Numéro CAS |
17312-57-1 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3-methyldodecane |
InChI |
InChI=1S/C13H28/c1-4-6-7-8-9-10-11-12-13(3)5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
GRJUENNHVNYCHD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)CC |
SMILES canonique |
CCCCCCCCCC(C)CC |
Synonymes |
DODECANE,3-METHYL- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















